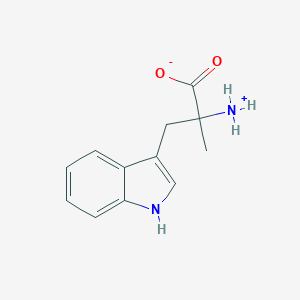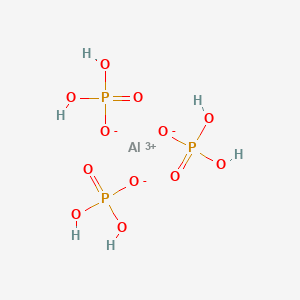![molecular formula C4H7Cl2O2P B076802 3-[Chloro(methyl)phosphoryl]propanoyl chloride CAS No. 15090-24-1](/img/structure/B76802.png)
3-[Chloro(methyl)phosphoryl]propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of both a phosphinyl and a propanoyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 3-[Chloro(methyl)phosphoryl]propanoyl chloride typically involves the reaction of 3-chloropropionyl chloride with methylphosphonic dichloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-[Chloro(methyl)phosphoryl]propanoyl chloride undergoes a variety of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and reduction: The phosphinyl group can be oxidized to form phosphine oxides or reduced to phosphines under appropriate conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(methylphosphinyl)propanoic acid and hydrochloric acid.
Scientific Research Applications
3-[Chloro(methyl)phosphoryl]propanoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Chloro(methyl)phosphoryl]propanoyl chloride involves its ability to act as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the propanoyl chloride group and the phosphorus atom in the phosphinyl group . These reactions can modify the structure and function of biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
3-[Chloro(methyl)phosphoryl]propanoyl chloride can be compared with other similar compounds, such as:
3-Chloropropionyl chloride: This compound lacks the phosphinyl group and is primarily used in acylation reactions.
Methylphosphonic dichloride: This compound contains two chlorine atoms bonded to phosphorus and is used in the synthesis of various organophosphorus compounds.
(Chloro)2-(chloroformyl)ethylphosphine oxide: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its dual functionality, combining both acyl chloride and phosphinyl groups, which allows it to participate in a diverse range of chemical reactions.
Properties
CAS No. |
15090-24-1 |
|---|---|
Molecular Formula |
C4H7Cl2O2P |
Molecular Weight |
188.97 g/mol |
IUPAC Name |
3-[chloro(methyl)phosphoryl]propanoyl chloride |
InChI |
InChI=1S/C4H7Cl2O2P/c1-9(6,8)3-2-4(5)7/h2-3H2,1H3 |
InChI Key |
SGGKZWABPPXBNE-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)Cl)Cl |
Canonical SMILES |
CP(=O)(CCC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















